

Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-chloro-2-methoxybenzoate

Cat. No.: B154170

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An In-depth Technical Guide to **Methyl 5-chloro-2-methoxybenzoate** (CAS 33924-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate, identified by CAS Registry Number 33924-48-0, is a substituted aromatic ester with significant applications as a key intermediate in organic synthesis. Its structural features make it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] In the realm of drug discovery, it serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents and ligands for G-protein coupled receptors such as the histamine H4 receptor.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and applications, intended for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Properties

The properties of **Methyl 5-chloro-2-methoxybenzoate** are summarized below. It is important to note a discrepancy in the reported physical state of this compound; while several sources cite a high melting point, indicating a solid at room temperature, major chemical suppliers also list it as a liquid.[3][4][5] This may be due to variations in purity or the existence of a stable supercooled liquid state.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	33924-48-0	[6]
Molecular Formula	C ₉ H ₉ ClO ₃	[2][6][7]
Molecular Weight	200.62 g/mol	[2][6][8]
IUPAC Name	methyl 5-chloro-2-methoxybenzoate	[8]
Synonyms	Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole	[8][9]
Appearance	White to light yellow crystal powder OR Clear colorless to pale yellow liquid	[3][4][5]
Melting Point	150-152 °C	[3][5]
Boiling Point	235-240 °C (lit.)	
Density	1.259 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.5466 (lit.)	

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural confirmation and purity assessment of **Methyl 5-chloro-2-methoxybenzoate**. While spectral data is available from various sources, detailed peak lists are not consistently published.

Spectroscopic Technique	Data Summary	Source(s)
¹ H NMR	Spectra available (e.g., 400 MHz in CDCl ₃). Expected signals include aromatic protons (approx. 6.9-7.8 ppm) and two distinct methyl singlets for the ester and ether groups (approx. 3.8-3.9 ppm).	[7]
¹³ C NMR	Spectra available. Expected signals include aromatic carbons (approx. 112-158 ppm), a carbonyl carbon (approx. 165 ppm), and two methoxy carbons (approx. 52 and 56 ppm).	[8][10]
Mass Spectrometry (GC-MS)	Major m/z fragments observed: 169, 171 (M-OCH ₃), 105, 111.	[8]
Infrared (IR) Spectroscopy	FTIR (Neat) and ATR-IR spectra are available. Expected characteristic peaks include C=O stretching (ester) around 1730 cm ⁻¹ , C-O stretching (ester and ether) around 1250 cm ⁻¹ , and aromatic C-H and C=C bands.	[8]
Raman Spectroscopy	Spectra available.	[10]

Safety and Handling

Methyl 5-chloro-2-methoxybenzoate is classified as an irritant. Proper safety precautions are mandatory during handling.

Hazard Class	GHS Statement
Skin Corrosion/Irritation	H315: Causes skin irritation.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.
Specific Target Organ Toxicity	H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably within a fume hood.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[11\]](#)
- Avoid breathing dust, fumes, or vapors.[\[11\]](#)
- Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[11\]](#)

Applications in Synthesis and Drug Discovery

The primary utility of **Methyl 5-chloro-2-methoxybenzoate** is as a versatile intermediate for constructing more complex molecules.

- **Pharmaceuticals:** It is a documented reactant in the preparation of aryl-1,3,5-triazine derivatives, which have been investigated as potent and selective ligands for the histamine H4 receptor.[\[2\]](#) The H4 receptor is a target for treating inflammatory conditions such as asthma and allergic rhinitis, making this compound relevant to anti-inflammatory drug development programs.[\[12\]](#)[\[13\]](#)
- **Agrochemicals:** The compound is also utilized in the synthesis of novel pesticides and herbicides.[\[1\]](#)
- **Biochemical Research:** In a specific biochemical context, **Methyl 5-chloro-2-methoxybenzoate** has been shown to inhibit copulatory behavior in the tick species *Ixodes ricinus*, suggesting potential applications in chemical ecology and pest control research.

Experimental Protocols

Synthesis of Methyl 5-chloro-2-methoxybenzoate

This protocol is based on the methylation of 5-chlorosalicylic acid.

Reaction: 5-chlorosalicylic acid + Dimethyl sulfate $\xrightarrow{-(K_2CO_3, \text{Acetone})}$ **Methyl 5-chloro-2-methoxybenzoate**

Materials:

- 5-chlorosalicylic acid
- Anhydrous potassium carbonate (K_2CO_3)
- Dimethyl sulfate ($(CH_3)_2SO_4$)
- Acetone

Procedure:

- Combine 5-chlorosalicylic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add dimethyl sulfate (2.5 eq) to the refluxing mixture.
- Continue to heat at reflux for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the solid potassium salts and wash the solid cake with acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield **Methyl 5-chloro-2-methoxybenzoate**.

Proposed Analytical Method: Reverse-Phase HPLC

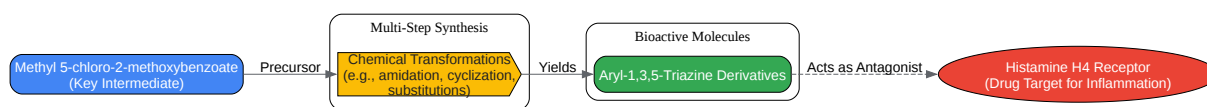
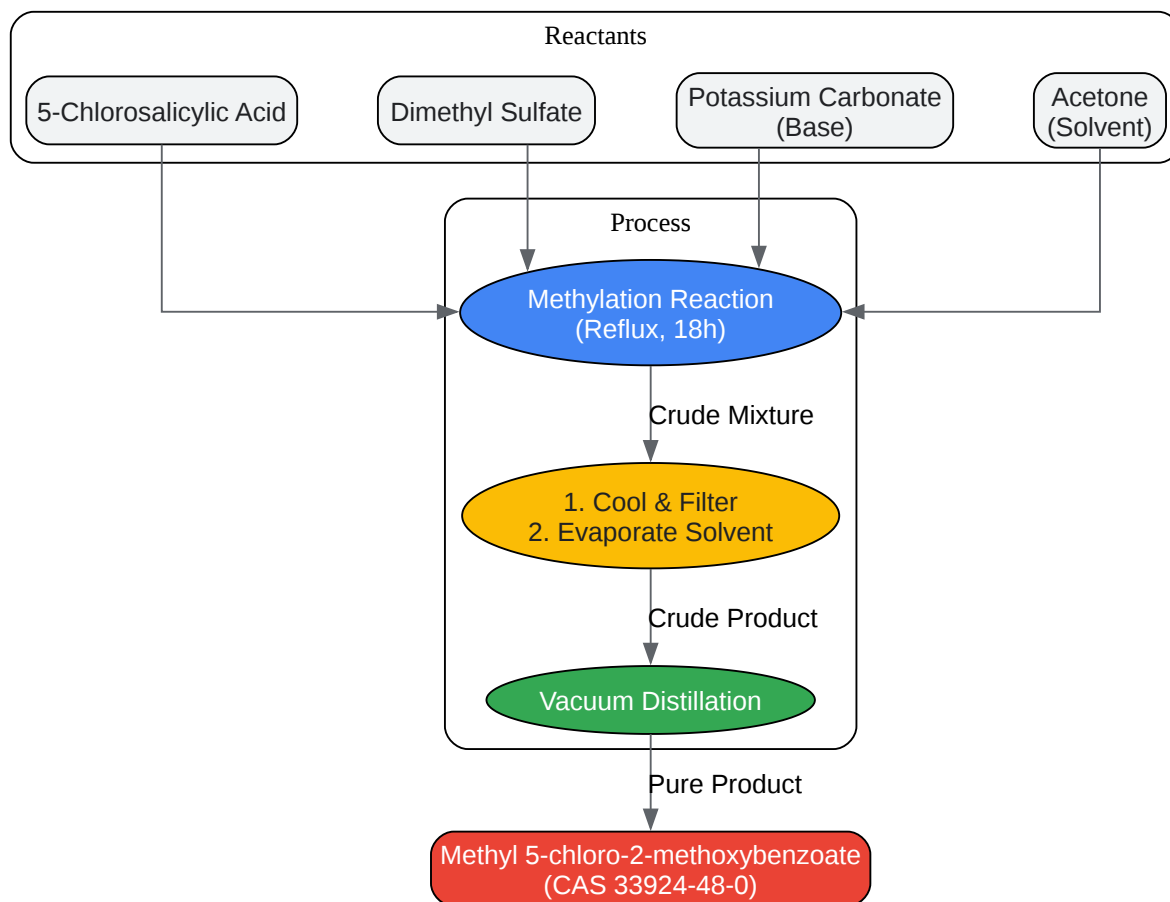
No standardized HPLC method for this specific compound was found in the reviewed literature. However, a standard approach for purity analysis of benzoate esters can be adapted. The following provides a starting point for method development.

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid or phosphoric acid).
 - Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or via a photodiode array (PDA) detector.[\[14\]](#)
- Injection Volume: 5-10 μ L.
- Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chlorosalicylic acid to the target compound.



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- To cite this document: BenchChem. [Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154170#methyl-5-chloro-2-methoxybenzoate-cas-33924-48-0-properties\]](https://www.benchchem.com/product/b154170#methyl-5-chloro-2-methoxybenzoate-cas-33924-48-0-properties)

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